

An In-depth Technical Guide to the Spectroscopic Data of 6-Methylisatin

Author: BenchChem Technical Support Team. **Date:** January 2026

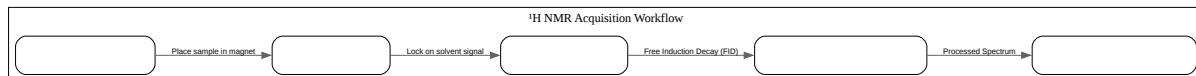
Compound of Interest

Compound Name: **6-Methylisatin**

Cat. No.: **B072448**

[Get Quote](#)

This guide provides a comprehensive analysis of the spectroscopic data for **6-methylisatin** (6-methyl-1H-indole-2,3-dione), a significant heterocyclic compound with applications in medicinal chemistry and materials science.^[1] The structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **6-methylisatin**.


Introduction to 6-Methylisatin and its Spectroscopic Importance

Isatin and its derivatives are a well-known class of organic compounds that form the backbone of various synthetic and naturally occurring molecules with diverse biological activities.^{[2][3]} The introduction of a methyl group at the 6-position of the isatin core can significantly influence its electronic distribution, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. Accurate and unambiguous characterization of **6-methylisatin** is the foundational step in any research and development endeavor. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular structure, offering a detailed fingerprint of the compound.

This guide is structured to provide not just the raw data but also an expert interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic signals.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the standard atom numbering for the **6-methylisatin** scaffold is presented below. This numbering system will be used consistently throughout this guide.

[Click to download full resolution via product page](#)

Caption: Standard workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.

Table 2: ¹³C NMR Data for **6-Methylisatin** (Typical Values in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Rationale and Expert Insights
~184	C-2 (Amide C=O)	The amide carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.
~159	C-3 (Ketone C=O)	The ketone carbonyl carbon is also significantly deshielded, but typically less so than the amide carbonyl.
~150	C-7a	This is a quaternary aromatic carbon attached to nitrogen, leading to a downfield shift.
~138	C-6	Aromatic carbon bearing the methyl group.
~125	C-4	Aromatic methine carbon.
~122	C-5	Aromatic methine carbon.
~118	C-3a	Quaternary aromatic carbon adjacent to the carbonyl group.
~110	C-7	Aromatic methine carbon.
~21	-CH ₃	The methyl carbon is in a shielded environment, resulting in an upfield chemical shift.

II. Infrared (IR) Spectroscopy

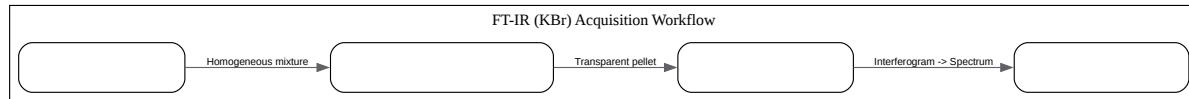

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Key IR Absorption Bands for **6-Methylisatin**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group	Expert Interpretation
~3200	N-H Stretch	Medium	Amide	The position and broadness of this peak can be influenced by hydrogen bonding.
~3100-3000	C-H Stretch	Medium	Aromatic	Characteristic of sp ² C-H bonds in the benzene ring.
~2950-2850	C-H Stretch	Medium	Aliphatic	Corresponds to the C-H bonds of the methyl group.
~1740	C=O Stretch	Strong	Ketone (C-3)	The two carbonyl groups give rise to strong, distinct absorption bands.
~1720	C=O Stretch	Strong	Amide (C-2)	The position of these bands is sensitive to the molecular environment and conjugation.
~1610, ~1470	C=C Stretch	Medium	Aromatic Ring	These are characteristic skeletal vibrations of the benzene ring.

Experimental Protocol: Acquiring an FT-IR Spectrum (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

[Click to download full resolution via product page](#)

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For **6-methylisatin**, with a molecular formula of $C_9H_7NO_2$, the expected molecular weight is 161.16 g/mol . [4][5] Table 4: Mass Spectrometry Data for **6-Methylisatin**

m/z (Mass-to- Charge Ratio)	Proposed Fragment	Relative Intensity	Expert Interpretation
161	$[M]^{+}$	High	The molecular ion peak, confirming the molecular weight of the compound. [5]
133	$[M - CO]^{+}$	High	A common fragmentation pathway for isatins is the loss of a carbonyl group.
105	$[M - 2CO]^{+}$	High	Subsequent loss of the second carbonyl group.
77	$[C_6H_5]^{+}$	Medium	Represents the phenyl fragment.

Conclusion

The comprehensive spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—provide a robust and self-validating framework for the structural confirmation of **6-methylisatin**. The detailed interpretation of each spectrum, grounded in the principles of chemical structure and spectroscopy, offers researchers and drug development professionals the necessary tools for confident identification and further investigation of this important molecule. The provided experimental protocols serve as a practical guide for obtaining high-quality data.

References

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids. PubMed. [Link]
- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv

- New Isatin Based Thiosemicarbazone Derivatives: Synthesis, Spectroscopic Characterization and Theoretical Studies.
- New Isatin Derivatives Based Isopropyl-Thiosemicarbazone: Synthesis, Spectroscopic Characterization, and Theoretical Studies. DergiPark. [\[Link\]](#)
- 5-Methylis
- (a) ^{13}C NMR spectrum of N-methylisatin (1 a).
- 6-Methyl-1H-indole-2,3-dione | C₉H₇NO₂. PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization and Antimicrobial Potential of Certain New Isatin-Indole Molecular Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. 6-Methylisatin 97% | CAS: 1128-47-8 | AChemBlock [achemblock.com]
- 5. 6-Methyl-1H-indole-2,3-dione | C₉H₇NO₂ | CID 14318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 6-Methylisatin]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072448#6-methylisatin-spectroscopic-data-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com